molecular formula C6H5F3O2 B1596908 2,2,2-Trifluoro-1-furan-3-yl-ethanol CAS No. 722491-62-5

2,2,2-Trifluoro-1-furan-3-yl-ethanol

Cat. No. B1596908
M. Wt: 166.1 g/mol
InChI Key: WFXXBPYHFCQFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-furan-3-yl-ethanol (TFE) is a versatile compound that is widely used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet odor and a boiling point of 78.4 °C. TFE is widely used as a solvent in organic synthesis, as a reagent in pharmaceuticals, and in the production of polymers and polymers. TFE is also used as a surfactant in the production of polymers and polymers.

Scientific Research Applications

Electrophilic Oxyalkylation of Heterocycles

2,2,2-Trifluoro-1-furan-3-yl-ethanol plays a significant role in the electrophilic oxyalkylation of some five-membered heterocycles, including pyrrole, furan, and thiophene. This process leads to the synthesis of trifluoromethyl-substituted alcohols, with the reaction conditions and yields strongly dependent on the electronic and steric nature of the azole unit used in the reaction (Khodakovskiy et al., 2010).

Lewis Acid Catalysis in Acylation and Esterification

Another application is in the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Scandium trifluoromethanesulfonate, a highly active Lewis acid catalyst, has shown remarkable efficiency in these processes, particularly in the selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Conversion of Renewable Furfural

The selective conversion of furfural with ethanol to produce furan-2-acrolein showcases an innovative application of 2,2,2-Trifluoro-1-furan-3-yl-ethanol. Using metal-organic framework-supported platinum nanoparticles as catalysts, this process achieves high conversion rates and selectivity under optimal conditions (Ning et al., 2018).

Catalytic Transfer Hydrogenation

In the realm of biomass conversion, 2,2,2-Trifluoro-1-furan-3-yl-ethanol is crucial for the catalytic transfer hydrogenation of 5-hydroxymethyl furfural to 2,5-bis(hydroxymethyl) furan. This process uses ethanol as a hydrogen donor and solvent, highlighting the compound's role in sustainable chemistry applications (Hao et al., 2016).

properties

IUPAC Name

2,2,2-trifluoro-1-(furan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXXBPYHFCQFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375312
Record name 2,2,2-Trifluoro-1-furan-3-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-furan-3-yl-ethanol

CAS RN

722491-62-5
Record name α-(Trifluoromethyl)-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=722491-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-furan-3-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-furan-3-yl-ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-furan-3-yl-ethanol
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-furan-3-yl-ethanol
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-furan-3-yl-ethanol
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-furan-3-yl-ethanol
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-furan-3-yl-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.